molecular formula C22H23N3O4 B7713866 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No. B7713866
M. Wt: 393.4 g/mol
InChI Key: PXTKFKMXFFGALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BQ-788 and is a selective antagonist of the endothelin B receptor.

Mechanism of Action

BQ-788 acts as a selective antagonist of the endothelin B receptor, which is involved in various physiological processes, including vasoconstriction, cell proliferation, and migration. By blocking the endothelin B receptor, BQ-788 can inhibit these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
BQ-788 has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell proliferation and migration, and improving neurological function. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BQ-788 has several advantages for lab experiments, including its selectivity for the endothelin B receptor and its ability to inhibit various physiological processes. However, it also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research of BQ-788, including exploring its potential therapeutic applications in various diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs of BQ-788. Additionally, further research is needed to determine the optimal dosage and administration of BQ-788 for its potential clinical use.
Conclusion:
In conclusion, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide, or BQ-788, is a chemical compound that has gained significant attention in scientific research. It has potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. BQ-788 acts as a selective antagonist of the endothelin B receptor and has various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration for its potential clinical use.

Synthesis Methods

The synthesis method of BQ-788 involves the reaction of 3-nitrobenzoyl chloride with N-butyl-N-methylamine to form N-butyl-N-methyl-3-nitrobenzamide. This intermediate compound is then reacted with 2-hydroxy-8-methylquinoline to obtain the final product, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide.

Scientific Research Applications

BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve neurological function.

properties

IUPAC Name

N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-4-11-24(22(27)17-9-6-10-19(13-17)25(28)29)14-18-12-16-8-5-7-15(2)20(16)23-21(18)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTKFKMXFFGALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-nitrobenzamide

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